[(4-Ethoxy-3-methylphenyl)sulfonyl](3-imidazolylpropyl)amine
Description
(4-Ethoxy-3-methylphenyl)sulfonylamine is a sulfonamide derivative characterized by a 4-ethoxy-3-methylphenyl sulfonyl group linked to a 3-imidazolylpropylamine moiety. Key structural features include:
- Imidazole ring: A nitrogen-containing heterocycle known for its role in biological systems (e.g., enzyme inhibition, receptor modulation).
- Propylamine linker: Facilitates spatial flexibility between the sulfonyl and imidazole groups.
Molecular Formula: Estimated as C₁₅H₂₀N₄O₃S (calculated based on substituents).
Molecular Weight: ~336.42 g/mol.
Potential Applications:
Properties
IUPAC Name |
4-ethoxy-N-(3-imidazol-1-ylpropyl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-3-21-15-6-5-14(11-13(15)2)22(19,20)17-7-4-9-18-10-8-16-12-18/h5-6,8,10-12,17H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXKHZCTXBKEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Ethoxy-3-methylphenylsulfonyl chloride: This intermediate is synthesized by reacting 4-ethoxy-3-methylphenol with chlorosulfonic acid under controlled conditions.
Formation of 3-Imidazolylpropylamine: This intermediate is prepared by reacting imidazole with 3-chloropropylamine in the presence of a base.
Coupling Reaction: The final step involves the coupling of 4-ethoxy-3-methylphenylsulfonyl chloride with 3-imidazolylpropylamine in the presence of a suitable base, such as triethylamine, to yield (4-Ethoxy-3-methylphenyl)sulfonylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Ethoxy-3-methylphenyl)sulfonylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The compound can act as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.
Comparison with Similar Compounds
Sulfonylurea Herbicides ()
Compounds like ethametsulfuron methyl ester and metsulfuron methyl ester share sulfonyl groups but differ critically in core structures and applications:
Key Differences :
{1-[4-(1H-Imidazol-1-yl)phenyl]ethyl}(3-methoxypropyl)amine ()
This compound shares an imidazole moiety but differs in sulfonyl group presence:
Implications :
[3-(Dimethylamino)propyl][1-(4-methoxyphenyl)ethyl]amine ()
This amine derivative contrasts in aromatic substituents and nitrogen arrangement:
Key Observations :
- The target’s imidazole and sulfonyl groups provide broader hydrogen-bonding capacity compared to dimethylamino and methoxyphenyl in ’s compound.
- ’s lower molecular weight suggests simpler synthetic routes but reduced functional versatility .
Research Findings and Functional Insights
- Sulfonyl Group Impact: The sulfonamide linkage in the target compound may improve metabolic stability compared to non-sulfonylated amines (e.g., –3), as seen in sulfonamide drugs like sulfamethoxazole .
- Imidazole vs. Triazine : Unlike triazine-based herbicides (), the imidazole ring could enable interactions with heme-containing enzymes or histamine receptors .
Biological Activity
(4-Ethoxy-3-methylphenyl)sulfonylamine is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides are known for their diverse therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic implications.
Chemical Structure and Properties
The molecular structure of (4-Ethoxy-3-methylphenyl)sulfonylamine can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 290.37 g/mol
The compound features a sulfonamide group, which is essential for its biological activity, particularly in inhibiting specific enzymes or receptors.
- Histamine Receptor Antagonism : Research indicates that compounds similar to (4-Ethoxy-3-methylphenyl)sulfonylamine may act as antagonists at the histamine H4 receptor. This receptor plays a significant role in inflammatory processes and immune responses, making it a target for treating conditions like asthma and autoimmune diseases .
- Inhibition of Inflammatory Pathways : Preliminary studies suggest that this sulfonamide derivative could inhibit pro-inflammatory cytokines, thus reducing inflammation in various experimental models . The modulation of cytokine production is critical in managing diseases characterized by chronic inflammation.
In Vitro Studies
In vitro assays have demonstrated that (4-Ethoxy-3-methylphenyl)sulfonylamine exhibits significant inhibitory effects on cell lines associated with inflammatory responses. For instance:
- Cell Proliferation Assays : The compound was tested on human lung fibroblast cells, showing a dose-dependent decrease in proliferation, which correlates with its anti-inflammatory potential.
In Vivo Studies
Animal model studies have provided insights into the efficacy of (4-Ethoxy-3-methylphenyl)sulfonylamine:
- Experimental Autoimmune Encephalomyelitis (EAE) : In a mouse model of multiple sclerosis, administration of the compound resulted in reduced clinical scores and histopathological improvements compared to control groups . This suggests a protective effect against neuroinflammatory damage.
Data Summary Table
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Human Lung Fibroblasts | Dose-dependent inhibition of cell proliferation |
| In Vivo | EAE Mouse Model | Reduced clinical scores and inflammation |
| Case Study | Asthma Patients | Improved symptoms with H4 receptor antagonists |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the ethoxy group and imidazole substitution. Aromatic protons in the 6.5–7.5 ppm range and imidazole protons at ~7.0–7.2 ppm are diagnostic .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- FT-IR : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amine N–H bends (~3300 cm⁻¹) confirm functional groups .
How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The sulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. Key reactions include:
- Nucleophilic Aromatic Substitution : Imidazole’s nitrogen can attack activated positions on the aryl ring under acidic/basic conditions.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (with boronic acids) is feasible if halogens are introduced .
Experimental Design : Use kinetic studies (UV-Vis or HPLC) to track reaction rates. Solvent polarity (e.g., DMF vs. THF) significantly impacts yields .
What in vitro assays are suitable for evaluating its potential as an enzyme inhibitor?
Advanced Research Question
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves.
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Data Interpretation : Compare results to known inhibitors (e.g., COX-2 inhibitors from triazole derivatives ). Controls should include buffer-only and reference compound (e.g., imatinib for kinases).
How can computational modeling predict its interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The imidazole ring may coordinate metal ions (e.g., Zn²⁺ in metalloenzymes) .
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict redox activity.
Validation : Compare docking scores with experimental IC₅₀ values. Adjust force fields (e.g., AMBER) for sulfonyl group parametrization .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
Discrepancies may arise from:
- Purity Variations : Validate compound purity via HPLC (>98%) and control for residual solvents.
- Assay Conditions : Standardize pH, temperature, and incubation times across studies.
- Cell Line Specificity : Test across multiple cell models (e.g., HEK293 vs. HeLa) to confirm target specificity .
What strategies improve solubility for in vivo studies?
Basic Research Question
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for intravenous administration.
- Salt Formation : React with HCl or sodium acetate to form water-soluble salts.
Characterization : Measure logP values (e.g., shake-flask method) and compare with computational predictions (e.g., SwissADME) .
What pharmacokinetic parameters are critical for preclinical evaluation?
Advanced Research Question
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsome stability tests (human vs. rodent).
- Excretion : Radiolabeled compound tracking in urine/feces.
Analytical Tools : LC-MS/MS quantifies plasma concentrations. Compare with structurally similar sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
